molecular formula C23H20N2O3 B12746559 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole CAS No. 120309-75-3

2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole

Cat. No.: B12746559
CAS No.: 120309-75-3
M. Wt: 372.4 g/mol
InChI Key: OBTVFJPJWGKGEX-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes an oxiranylmethoxy group and a triphenyl-substituted oxadiazole ring

Preparation Methods

The synthesis of 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole typically involves multi-step organic reactions. One common method includes the reaction of triphenylphosphine with an appropriate epoxide to form the oxiranylmethoxy intermediate. This intermediate is then reacted with a suitable oxadiazole precursor under controlled conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The oxiranylmethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.

Scientific Research Applications

2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The oxiranylmethoxy group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The triphenyl-substituted oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole include:

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.

    Thiophene derivatives: Used in medicinal chemistry for their biological activities.

    Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.

Compared to these compounds, this compound is unique due to its specific structural features and the presence of both an oxiranylmethoxy group and a triphenyl-substituted oxadiazole ring, which confer distinct chemical and biological properties.

Properties

CAS No.

120309-75-3

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-(oxiran-2-ylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole

InChI

InChI=1S/C23H20N2O3/c1-4-10-18(11-5-1)22-24-25(20-14-8-3-9-15-20)23(28-22,27-17-21-16-26-21)19-12-6-2-7-13-19/h1-15,21H,16-17H2

InChI Key

OBTVFJPJWGKGEX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2(N(N=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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